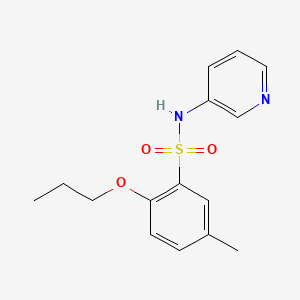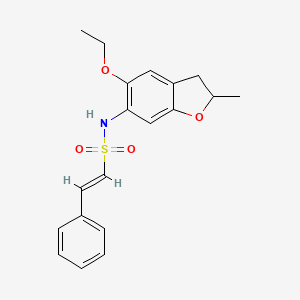
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide, also known as MPMA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPMA belongs to the class of compounds known as piperidines, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to activate the Nrf2-ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects in various cell types and tissues. It has been shown to reduce oxidative stress and inflammation, induce apoptosis, inhibit angiogenesis, and improve cardiac function. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has also been found to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide in lab experiments is its reproducibility and scalability. The synthesis method has been optimized to ensure high yields and purity, making it suitable for large-scale production. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide is also stable under a wide range of conditions, making it easy to handle and store.
One of the limitations of using 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide in lab experiments is its potential toxicity. Although 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to exhibit therapeutic potential, it is important to evaluate its safety profile before it can be used in clinical settings. Another limitation is the lack of knowledge about its mechanism of action, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide. One area of interest is the development of novel derivatives of 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide with improved pharmacological properties. Another area of interest is the investigation of its potential therapeutic applications in other fields, such as immunology and infectious diseases. Finally, the elucidation of its mechanism of action and the identification of its molecular targets will provide valuable insights into its biological effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide involves the reaction of 3-methoxyphenol with 1-methylpiperidin-4-ylmethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide in high yields and purity. This method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been investigated for its potential therapeutic applications in various fields of research, including neurology, oncology, and cardiovascular disease. In neurology, 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to improve cardiac function by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-18-8-6-13(7-9-18)11-17-16(19)12-21-15-5-3-4-14(10-15)20-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULGCQNWXZOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)

![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)
![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)

![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)

![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)